molecular formula C17H15Cl2N5O2S B2600858 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 578746-72-2

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2600858
CAS No.: 578746-72-2
M. Wt: 424.3
InChI Key: ARILWXJKHDFRLR-UHFFFAOYSA-N
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Description

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a dichlorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the dichlorophenylacetamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a simpler, hydrogenated product.

Scientific Research Applications

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-14-5-3-2-4-13(14)16-22-23-17(24(16)20)27-9-15(25)21-12-7-10(18)6-11(19)8-12/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILWXJKHDFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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